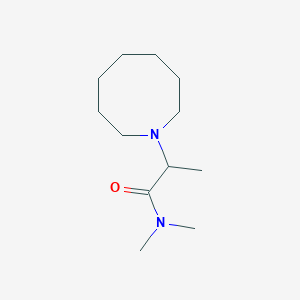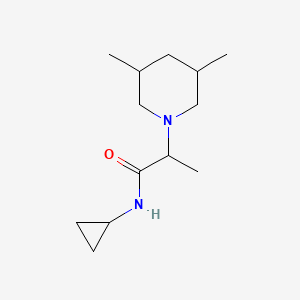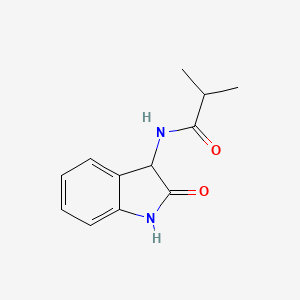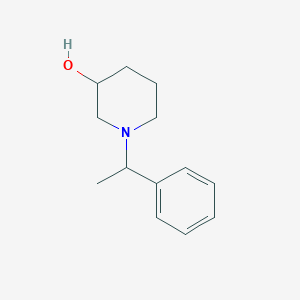
2-(azocan-1-yl)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azocan-1-yl)-N,N-dimethylpropanamide, also known as Azo-DMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a nitrogen-containing compound that has a unique structure, consisting of an azocane ring and a dimethylpropanamide group. The compound has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and organic chemistry.
科学的研究の応用
2-(azocan-1-yl)-N,N-dimethylpropanamide has been found to have potential applications in various fields of scientific research. In biochemistry, it has been used as a crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. In pharmacology, it has been investigated as a potential drug delivery system, due to its ability to release active compounds in response to light. In organic chemistry, it has been used as a building block for the synthesis of complex molecules.
作用機序
The mechanism of action of 2-(azocan-1-yl)-N,N-dimethylpropanamide involves the cleavage of the azo bond in response to light, resulting in the release of the active compound. The cleavage is initiated by the absorption of light by the azo bond, which leads to the formation of a nitrene intermediate. The nitrene intermediate can then undergo a variety of reactions, depending on the structure of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the structure of the compound. In biochemistry, it has been found to be a highly effective crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. In pharmacology, it has been investigated as a potential drug delivery system, due to its ability to release active compounds in response to light. In organic chemistry, it has been used as a building block for the synthesis of complex molecules.
実験室実験の利点と制限
2-(azocan-1-yl)-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a highly effective crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. It is also a versatile building block for the synthesis of complex molecules. However, there are also limitations to its use. The cleavage of the azo bond is highly dependent on the wavelength and intensity of the light used, which can limit its applicability in certain experiments. Additionally, the release of the active compound can be difficult to control, which can lead to variability in experimental results.
将来の方向性
There are several future directions for the use of 2-(azocan-1-yl)-N,N-dimethylpropanamide in scientific research. One potential application is in the development of photo-responsive materials, such as smart coatings and sensors. Another direction is in the development of targeted drug delivery systems, where the release of the active compound can be controlled with high precision. Additionally, this compound could be used as a tool for the study of protein-protein interactions in complex biological systems. Overall, the unique properties of this compound make it a promising compound for future research in a variety of fields.
合成法
The synthesis of 2-(azocan-1-yl)-N,N-dimethylpropanamide involves the reaction of 2-aminocapronitrile with dimethylacrylamide in the presence of a catalyst, such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
特性
IUPAC Name |
2-(azocan-1-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11(12(15)13(2)3)14-9-7-5-4-6-8-10-14/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAPCQRBSVJRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)


![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
